Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate is an organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate typically involves the condensation of ethyl cyanoacetate with urea under basic conditions, followed by cyclization and methylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide. The process can be optimized to improve yield and selectivity, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and nucleic acid analogs.
Medicine: This compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, it can interact with nucleic acids, influencing gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dimethoxypyrimidine: Used in the synthesis of sulfa drugs.
2-Amino-4,6-dihydroxypyrimidine: Investigated for its antiviral properties.
5-Aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters: Known for their anti-inflammatory activities
Uniqueness
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its structural similarities to nucleobases and its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrimidine family, characterized by an ethyl ester group at the 4-position and amino and methyl groups at the 6 and 2,5 positions, respectively. This unique structure enhances its solubility and reactivity, making it a candidate for various biological applications.
Biological Activity
1. Antitumor Activity
Preliminary studies indicate that derivatives of this compound exhibit promising anti-cancer properties. Research has shown that similar pyrimidine derivatives can act as inhibitors of key enzymes involved in tumor growth, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .
2. Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Studies have indicated that pyrimidine derivatives can inhibit bacterial growth by targeting specific metabolic pathways. For example, compounds structurally related to this compound have shown effectiveness against strains of Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects
There is emerging evidence that pyrimidine derivatives may possess anti-inflammatory properties. Compounds similar to this compound have been reported to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:
- Condensation Reactions : Using appropriate starting materials under controlled conditions to form the desired compound.
- Continuous Flow Reactors : This method enhances efficiency and yield in industrial settings.
A simplified synthetic pathway might look like this:
- Starting Material Preparation : Synthesize a pyrimidine derivative with necessary functional groups.
- Condensation Reaction : React with ethyl chloroacetate or similar reagents under basic conditions.
- Purification : Use recrystallization or chromatography to isolate the product.
Case Studies
Case Study 1: Antitumor Activity Evaluation
A study published in Medicinal Chemistry evaluated the antitumor effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 10 to 25 µM .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives of this compound were tested against common pathogens. The results showed promising activity against E. coli, with minimum inhibitory concentrations (MIC) as low as 15 µg/mL .
Comparative Analysis
To further understand the significance of this compound in biological applications, it is helpful to compare it with other related compounds:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
Ethyl 4-hydroxy-2-methylpyrimidine-6-carboxylate | Not available | Hydroxyl group at position 4 | Moderate antimicrobial activity |
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | Not available | Chloride substitution | High cytotoxicity against cancer cells |
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | Not available | Hydroxyl group at position 2 | Anti-inflammatory properties |
Properties
CAS No. |
76480-61-0 |
---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-9(13)7-5(2)8(10)12-6(3)11-7/h4H2,1-3H3,(H2,10,11,12) |
InChI Key |
MGHTWZCCZGOZFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)C)N)C |
Origin of Product |
United States |
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